

Structure-activity relationship of chlorinated benzophenones

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Compound of Interest

Compound Name: 3,5-Dichloro-3',4'-
dimethylbenzophenone

CAS No.: 951884-27-8

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Technical Guide: Structure-Activity Relationship (SAR) of Chlorinated Benzophenones

Executive Summary

Chlorinated benzophenones (CBPs) represent a dual-class chemical family: they exist as industrial intermediates/pharmaceutical scaffolds and as unintended disinfection byproducts (DBPs) of UV filters in aquatic environments. This guide analyzes the Structure-Activity Relationship (SAR) of CBPs, focusing on how chlorine substitution patterns modulate lipophilicity, steric hindrance, and receptor binding affinity (specifically Estrogen Receptor and Androgen Receptor).

Key Insight: While hydroxylation is the primary driver for estrogenicity (mimicking the A-ring of estradiol), chlorination acts as a "potency modulator." It enhances lipophilicity (increasing bioavailability and hydrophobic pocket occupancy) but can introduce steric clashes that abolish activity if placed at critical ortho-positions.

Physicochemical Basis of SAR

The biological activity of CBPs is governed by three physicochemical vectors:

- Electronic Effects (Hammett): Chlorine is electron-withdrawing () but resonance-donating. In benzophenones, this deactivates the ring toward metabolic oxidation (increasing half-life) while acidifying any phenolic protons present (altering pKa and H-bond donor capability).
- Lipophilicity (logP): Each Cl atom adds approximately +0.71 to the logP.
 - Impact: Higher logP facilitates passive transport across cell membranes, increasing cytosolic concentration.
 - Receptor Interaction: Enhanced hydrophobic interaction with the Ligand Binding Domain (LBD) of nuclear receptors (e.g., Helix 12 in ER).
- Steric Hindrance (Taft):
 - Ortho-Cl (2,2'-position): Forces the two phenyl rings to twist out of coplanarity (dihedral angle > 50°). This disruption often reduces binding affinity for planar-preferring receptors but may enhance specificity for others.
 - Para-Cl (4,4'-position): Extends the molecular length, mimicking the steroid backbone of diethylstilbestrol (DES).

Data Summary: Impact of Cl-Substitution on Activity

Compound Class	Substitution Pattern	Primary Effect	Biological Outcome
Simple CBP	4,4'-Dichlorobenzophenone	Linear extension, high logP	Weak ER binder; Precursor for antihistamines
UV Filter DBP	3,5-Dichloro-2-hydroxy-BP	Increased acidity of 2-OH	Enhanced Anti-androgenic activity (vs parent)
Metabolite	4-Hydroxy-4'-chlorobenzophenone	H-bond donor + Hydrophobic tail	High ER Agonism (Mimics Estradiol)

Detailed SAR Analysis

Estrogen Receptor (ER) Agonism

The pharmacophore for ER agonism requires a phenolic ring (A-ring mimic) and a hydrophobic moiety (D-ring mimic).

- The 4-OH Requirement: A hydroxyl group at the 4-position is non-negotiable for high potency. It forms a critical hydrogen bond with Glu353 and Arg394 in the ER

LBD.

- The Chlorine Booster: Adding a chlorine atom at the 4'-position (para on the B-ring) significantly enhances potency compared to the non-chlorinated analog.
 - Mechanism:[\[1\]](#)[\[2\]](#) The 4'-Cl occupies the hydrophobic pocket usually filled by C17 of estradiol, stabilizing the active conformation of Helix 12.
- The Ortho-Cl "Kill Switch": Chlorination at the 2 or 2' positions creates steric interference, preventing the molecule from adopting the necessary active conformation.

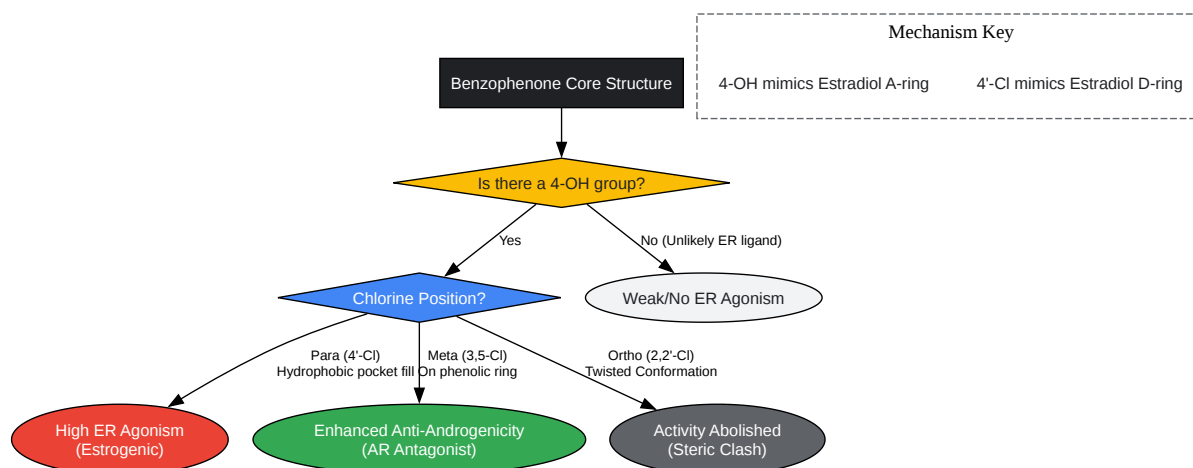
Androgen Receptor (AR) Antagonism

Recent environmental studies (See Reference 1) indicate that chlorination of Benzophenone-1 (BP-1) during water treatment creates mono- and di-chlorinated byproducts (P1, P2) with enhanced anti-androgenic activity.[2][3]

- SAR Logic: The introduction of chlorine increases hydrophobic contact with the AR LBD.[2] [3] However, di-chlorination (e.g., 3,5-dichloro) can introduce a "solvation penalty," where the energy cost of desolvating the bulky chlorine outweighs the binding gain, slightly attenuating the effect compared to the mono-chlorinated variant.

Visualized SAR Logic Pathways

The following diagram illustrates the decision tree for predicting the biological activity of a benzophenone based on its substituents.



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Figure 1: SAR Decision Tree for Chlorinated Benzophenones. Determining biological endpoint based on substitution patterns.

Experimental Protocols

Protocol A: Synthesis of 4,4'-Dichlorobenzophenone

Methodology: Friedel-Crafts Acylation This protocol uses a self-validating quenching step to ensure catalyst removal.

Reagents:

- Chlorobenzene (Substrate & Solvent)[4]
- 4-Chlorobenzoyl chloride (Acyating agent)
- Aluminum Chloride (
, Anhydrous, Lewis Acid Catalyst)

Workflow:

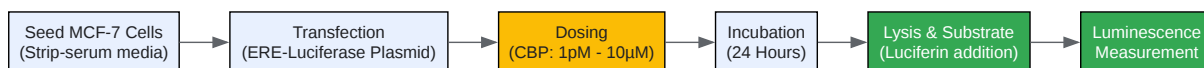
- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (moisture sensitivity control).
- Charging: Add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) and chlorobenzene (50 mL). Cool to 0-5°C in an ice bath.
- Catalyst Addition: Add (14.0 g, 0.105 mol) portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent polychlorination byproducts.
- Reaction: Remove ice bath. Heat to reflux (132°C) for 4 hours. Evolution of HCl gas indicates reaction progress (monitor with damp pH paper at outlet).

- Quenching (Self-Validating): Pour the hot mixture slowly into a beaker containing 200 g crushed ice and 50 mL conc. HCl.
 - Validation: The disappearance of the solid complex and phase separation confirms hydrolysis.
- Workup: Separate the organic layer.[4][5] Wash with 10% NaOH (2x 50 mL) to remove unreacted acid, then water (2x 50 mL). Dry over anhydrous .
- Purification: Remove excess chlorobenzene via rotary evaporation. Recrystallize the residue from ethanol.
 - Target Yield: 70-80%.
 - Characterization: Melting Point 145-146°C.

Protocol B: Luciferase Reporter Gene Assay (ER Activation)

Methodology: Transactivation Assay in MCF-7 Cells Used to quantify the estrogenic potency of the synthesized CBP.

Workflow Visualization:



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Figure 2: Luciferase Reporter Assay Workflow for assessing estrogenic activity.

Step-by-Step:

- Cell Preparation: Culture MCF-7 cells in phenol-red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (to remove endogenous estrogens) for 48 hours prior to assay.
- Transfection: Transiently transfect cells with an Estrogen Response Element (ERE)-luciferase reporter plasmid using a liposomal reagent.
- Dosing: Treat cells with the chlorinated benzophenone in DMSO (Final DMSO < 0.1%). Include:
 - Positive Control:[6] 17
-Estradiol (E2) at 1 nM.[7]
 - Negative Control: Vehicle (DMSO) only.
- Measurement: After 24h, lyse cells and add luciferin substrate. Measure luminescence using a microplate luminometer.
- Data Analysis: Normalize Relative Light Units (RLU) to the vehicle control. Calculate using non-linear regression (Sigmoidal dose-response).

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